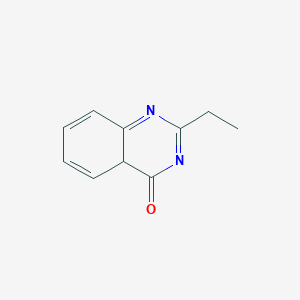

2-ethyl-4aH-quinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-ethyl-4aH-quinazolin-4-one |

InChI |

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3 |

InChI Key |

RZGWRVPPWRIHIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=O)C2C=CC=CC2=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4ah Quinazolin 4 One and Its Analogues

Conventional and Established Synthetic Routes to Quinazolinone Scaffolds

The synthesis of the quinazolinone core is a well-established area of organic chemistry, with several reliable methods developed over the years. These routes typically involve the construction of the heterocyclic ring system from ortho-substituted aniline (B41778) precursors.

Cyclization Reactions and Reaction Mechanisms

Cyclization reactions form the bedrock of quinazolinone synthesis. A cornerstone method is the Niementowski quinazolinone synthesis , which traditionally involves the thermal condensation of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines. nih.govwikipedia.org To produce a 2-ethyl analogue, anthranilic acid would be reacted with propanamide or a related reagent capable of introducing the ethyl group at the 2-position.

The general mechanism proceeds through two key steps:

Amidation: The amino group of anthranilic acid attacks the carbonyl group of the amide (or its equivalent, such as an acyl chloride or anhydride), forming an N-acylanthranilic acid intermediate.

Cyclization/Dehydration: Under thermal conditions, the newly formed amide nitrogen attacks the carboxylic acid group, leading to an intramolecular cyclization. Subsequent dehydration yields the final quinazolinone ring.

Variations of this approach use different starting materials to achieve the same core structure. For instance, 2-aminobenzamide (B116534) can be condensed with aldehydes, carboxylic acids, or orthoesters. nih.gov The reaction of 2-aminobenzamide with an ethyl-containing component, such as propionaldehyde (B47417) followed by oxidation, or an ethyl orthoester, would yield the 2-ethyl-quinazolin-4-one scaffold. Similarly, isatoic anhydride (B1165640) can serve as a convenient precursor, reacting with an amine and a source for the C-2 carbon to build the ring system. mdpi.com

Table 1: Comparison of Conventional Starting Materials for Quinazolinone Synthesis

| Starting Material | Typical Reagents for 2-Ethyl Analogue | Reaction Conditions | Advantages | Disadvantages |

| Anthranilic Acid | Propanamide, Propionyl chloride | High temperature (180-220°C) | Readily available starting materials | Harsh conditions, often requires long reaction times mdpi.com |

| 2-Aminobenzamide | Propionaldehyde, Ethyl orthoesters | Various (acid or base catalysis, oxidation) | Milder conditions possible | May require multiple steps (e.g., oxidation) |

| Isatoic Anhydride | Primary amine, Ethyl orthoester | Often one-pot | Versatile, good yields | Generates CO2 as a byproduct |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.com Several MCR strategies have been developed for the synthesis of quinazolinone scaffolds.

One notable approach involves the palladium-catalyzed coupling of three or four components. For example, a four-component reaction can utilize a 2-haloaniline, an amine, carbon monoxide (as a carbonyl source), and a reagent to form the N-C2 bond, leading to the quinazolinone structure in a one-pot process. mdpi.com

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that has been adapted for quinazolinone synthesis. acs.orgnih.gov A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct a quinazolinone, a bifunctional starting material, such as 2-aminobenzoic acid (which contains both the amine and carboxylic acid moieties), can be used. Reacting it with an aldehyde and an isocyanide can lead to an intermediate that subsequently cyclizes to the quinazolinone core. mdpi.comrsc.org These reactions are prized for their ability to rapidly generate a diverse library of substituted quinazolinones by simply varying the initial components. nih.gov

Table 2: Examples of Multi-component Reaction Strategies for Quinazolinones

| MCR Strategy | Key Reactants | Catalyst/Conditions | Key Features |

| Pd-catalyzed Carbonylative Coupling | 2-Haloaniline, Amine, Aryl Halide, CO | Pd(OAc)2, Ligand, Base, High Temp/Pressure | Incorporates carbon monoxide as C4-carbonyl mdpi.com |

| Ugi-4CR / Post-cyclization | 2-Aminobenzoic acid, Aldehyde, Isocyanide | Typically no catalyst, solvent at RT or heated | High diversity, forms an intermediate that cyclizes acs.orgnih.govrsc.org |

| Copper-Catalyzed Three-Component | 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkyne | CuI, Et3N, DMSO, 120°C | Forms a triazole-substituted quinazolinone mdpi.com |

Green Chemistry Approaches in Quinazolinone Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing quinazolinones. These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous solvents and reagents. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov The synthesis of quinazolinones is particularly amenable to this technology.

For instance, the classical Niementowski reaction, which often requires hours of heating at high temperatures, can be completed in a matter of minutes under microwave irradiation, sometimes even in the absence of a solvent ("neat" conditions). researchgate.netresearchgate.net Similarly, multi-component syntheses of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester can be achieved in 20-30 minutes with microwave heating, compared to 5 hours under classical conditions. rsc.org Iron-catalyzed cyclization reactions in water have also been efficiently performed using microwave assistance, providing a green and rapid route to the quinazolinone core. sci-hub.catrsc.org

Table 3: Microwave-Assisted vs. Conventional Synthesis of Quinazolinones

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Reference |

| Niementowski Reaction | Reflux in pyridine, 6-8 hours | Neat reactants, 5-7 minutes | Significant time reduction, comparable or better yields | researchgate.net |

| Isatoic Anhydride 3-MCR | Heating, 5 hours | 140°C, 20-30 minutes | Significant time reduction, excellent yields | rsc.org |

| Various Syntheses | Heating, 3-6 hours | Irradiation, 10-20 minutes | 48-89% vs. 66-97% | researchgate.net |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method can promote reactions at lower temperatures and shorter times than conventional methods. The synthesis of quinazolinones has been shown to benefit from sonication, which can facilitate bond formation and improve mass transfer. researchgate.netijsrch.com

One study demonstrated a facile and efficient synthesis of quinazolinones from o-aminobenzamides and aldehydes under ultrasound irradiation. The reaction proceeded smoothly at ambient temperature and pressure in just 15 minutes without the need for a metal catalyst. tandfonline.com This approach represents a significant improvement over traditional methods that often require harsh conditions. The integration of ultrasound with other green techniques, such as the use of aqueous media or catalyst-free systems, offers a promising path toward highly sustainable chemical production. researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating volatile and toxic organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reactions, where a mixture of reactants is heated directly (often with microwave irradiation), have been successfully applied to quinazolinone synthesis. researchgate.net This approach not only prevents pollution but also simplifies work-up procedures, as the product can often be isolated by simple filtration or recrystallization. researchgate.net

When a solvent is necessary, the focus shifts to environmentally benign options like water or bio-sourced solvents.

Water: Several protocols have been developed for quinazolinone synthesis in water, often mediated by a surfactant or catalyst. These methods are highly attractive from an environmental and economic perspective. ej-chem.org

Solvent-free/Catalyst-free: In some cases, the reaction can proceed under thermal or microwave conditions without any solvent or catalyst. For example, the coupling of 2-methyl quinazolinones with isatins to form complex analogues has been achieved in excellent yields (up to 97%) by simply heating the reactants together. nih.gov

Neat Acceptorless Dehydrogenation: Nickel nanoparticle catalysts have been used for the one-pot synthesis of 2-alkyl/aryl quinazolinones from 2-aminobenzamide and primary alcohols under solvent-free ("neat") conditions. This atom-economical process generates only water and hydrogen gas as byproducts. thieme-connect.com

These green methodologies demonstrate a significant shift towards more sustainable and efficient manufacturing of important heterocyclic scaffolds like 2-ethyl-4aH-quinazolin-4-one.

Application of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs)

In the quest for environmentally benign synthetic protocols, deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents. These green solvents often serve dual roles as both the reaction medium and catalyst, offering advantages such as high yields, simple workup procedures, and recyclability.

A variety of DESs, which are mixtures of hydrogen bond donors and acceptors, have been successfully employed in the synthesis of quinazolinone derivatives. For instance, a combination of choline (B1196258) chloride and urea (B33335) has been proven effective for this transformation. Other notable DES systems include L-(+)-tartaric acid with N,N'-dimethylurea and zinc chloride with urea. These solvents facilitate the cyclization reactions required for the formation of the quinazolinone core, often under mild reaction conditions.

Ionic liquids, which are salts with low melting points, have also been extensively investigated. Basic 1-propyl-3-alkylimidazolium hydroxide (B78521) ionic liquids ([PRIm][OH]) have demonstrated excellent catalytic activity in the synthesis of quinazolinones in aqueous media. These ILs can act as both a catalyst and a surfactant, enhancing the solubility of reactants and promoting the reaction. Another example is the use of tetrabutylammonium (B224687) bromide (TBAB) as a neutral ionic liquid catalyst for the solvent-free synthesis of quinazolin-4(3H)-ones.

Table 1: Examples of Deep Eutectic Solvents and Ionic Liquids in Quinazolinone Synthesis

| Solvent/Catalyst Type | Specific Example | Role | Key Advantages |

| Deep Eutectic Solvent | Choline chloride:urea | Solvent and Catalyst | Environmentally friendly, good yields |

| Deep Eutectic Solvent | L-(+)-tartaric acid:N,N'-dimethylurea | Solvent and Catalyst | Mild conditions, high efficiency |

| Deep Eutectic Solvent | ZnCl₂:urea | Solvent and Catalyst | Cost-effective, simple procedure |

| Ionic Liquid | 1-propyl-3-alkylimidazolium hydroxide | Catalyst and Surfactant | Aqueous media, high catalytic activity |

| Ionic Liquid | Tetrabutylammonium bromide (TBAB) | Catalyst | Solvent-free conditions, neutral medium |

Photocatalytic and Metal-Catalyzed Sustainable Synthesis

Sustainable synthesis of quinazolinones has been further advanced through the development of photocatalytic and earth-abundant metal-catalyzed methods. These approaches offer novel reaction pathways, often with high atom economy and under mild conditions.

Visible Light-Driven Photocatalysis

Visible light-driven photocatalysis has gained significant attention as a green and sustainable synthetic tool. In the context of quinazolinone synthesis, methods have been developed that utilize visible light to induce condensation cyclization of 2-aminobenzamides and aldehydes. nih.govnih.gov For instance, fluorescein (B123965) has been employed as an effective photocatalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), obviating the need for metal catalysts. nih.govnih.gov Interestingly, photocatalyst-free methods have also been reported, where the reaction proceeds efficiently at room temperature upon irradiation with blue light-emitting diodes (LEDs) in the presence of air as the oxidant. rsc.org These methods are highly attractive due to their operational simplicity and reliance on a renewable energy source.

Earth-Abundant Metal Catalysis (e.g., Manganese, Copper)

The use of earth-abundant and inexpensive metals as catalysts is a cornerstone of sustainable chemistry. indrajeetsharma.comresearchgate.net Manganese and copper, in particular, have been successfully utilized in the synthesis of quinazoline (B50416) and quinazolinone derivatives.

Manganese-catalyzed reactions have been developed for the synthesis of quinazolines through acceptorless dehydrogenative coupling reactions. nih.govnih.gov For example, a Mn(I) catalyst has been shown to efficiently promote the synthesis of quinazolines from 2-aminobenzyl alcohol and primary amides. nih.gov

Copper catalysis has also proven to be a versatile tool for quinazolinone synthesis. Copper-catalyzed methods have been developed for the domino synthesis of quinazolinones from substituted 2-halobenzamides and (aryl)methanamines, using air as a green oxidant. acs.org This approach involves a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org Another strategy involves the copper-catalyzed one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes and aldehydes, where atmospheric oxygen serves as the sole oxidant. acs.org These copper-catalyzed methodologies are valued for their efficiency, cost-effectiveness, and broad substrate scope. acs.orgacs.orgrsc.org

Derivatization Strategies and Functionalization of the Quinazolinone Nucleus

The pharmacological profile of quinazolinone derivatives can be fine-tuned through derivatization and functionalization of the core nucleus. Regioselective functionalization allows for the introduction of various substituents at specific positions, leading to a diverse library of compounds for biological screening.

Regioselective Functionalization at C-2, C-3, C-4, C-6, and C-8 Positions

The quinazolinone scaffold offers multiple sites for functionalization, with the C-2, C-3, and the benzene (B151609) ring positions (C-5, C-6, C-7, C-8) being the most commonly targeted. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the quinazolinone core. benthamdirect.comrsc.orgresearchgate.net

C-2 Position: The C-2 position is a frequent site for modification, and various substituents can be introduced to modulate biological activity. C2-substituted quinazolinone analogues have shown affinity for adenosine (B11128) receptors. nih.gov

C-3 Position: The nitrogen at the C-3 position can be readily alkylated or arylated to introduce a wide range of functional groups.

Benzene Ring (C-5, C-6, C-8): Functionalization of the benzene portion of the quinazolinone nucleus is also crucial for optimizing biological properties. For example, Ru(II)-catalyzed regioselective C-5 alkenylation of quinazolinone-coumarin conjugates has been reported. acs.orgnih.govresearchgate.net While specific examples for C-6 and C-8 functionalization are less common in the provided context, the principles of C-H activation can be applied to these positions as well.

Hybrid Molecule Design and Synthesis (e.g., Quinazolinone-Isoxazoline Hybrids)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug design to develop compounds with enhanced or dual biological activities. nih.govnih.govrsc.orgrsc.org The quinazolinone scaffold has been successfully incorporated into various hybrid molecules.

A notable example is the synthesis of quinazolinone-isoxazoline hybrids. mdpi.comconsensus.app These hybrids are typically synthesized via 1,3-dipolar cycloaddition reactions of an N-allylquinazolinone with arylnitrile oxides in a highly regioselective manner. mdpi.com The combination of the quinazolinone and isoxazoline (B3343090) moieties is anticipated to yield novel compounds with interesting pharmacological profiles. mdpi.com This approach highlights the versatility of the quinazolinone nucleus as a building block for the construction of complex and potentially bioactive molecules. nih.govnih.govrsc.orgrsc.org

Sophisticated Spectroscopic and Structural Elucidation Techniques for 2 Ethyl 4ah Quinazolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinazolinone derivatives, providing detailed insight into the molecular structure in solution.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR) spectroscopy is instrumental in identifying the number and types of protons in a molecule. In the context of 2-ethyl-4aH-quinazolin-4-one derivatives, characteristic signals are observed for the aromatic protons of the quinazolinone core and the protons of the ethyl group. For instance, in ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the aromatic protons (H⁵, H⁶, H⁷, H⁸) appear as multiplets in the range of δ 7.48-8.09 ppm. The methylene protons of the ethyl group typically appear as a quartet around δ 4.15 ppm, while the methyl protons resonate as a triplet near δ 1.23 ppm nih.gov. The exact chemical shifts and coupling constants are influenced by the substituents on the quinazolinone ring.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. For 2-substituted quinazolin-4(3H)-ones, the carbonyl carbon (C=O) of the quinazolinone ring typically resonates at a downfield chemical shift. For example, in a series of 2-aryl-quinazolin-4(3H)-ones, the C4 carbon appears around δ 162.24 ppm mdpi.com. The carbon atoms of the ethyl group also show characteristic signals; for instance, in 4-(2-(4-oxo-2-((1-oxo-1-phenylpropan-2-yl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide, the methylene and methyl carbons of the ethylbenzenesulfonamide moiety appear at approximately 45.7 ppm and 33.7 ppm, respectively nih.gov.

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Quinazolinone Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | ¹H | 8.09 | d | H⁵ | nih.gov |

| ¹H | 7.84 | d | H⁸ | nih.gov | |

| ¹H | 7.48-7.61 | m | H⁶, H⁷, Ar-H | nih.gov | |

| ¹H | 4.15 | q | -OCH₂CH₃ | nih.gov | |

| ¹H | 3.99 | s | -SCH₂- | nih.gov | |

| ¹H | 1.23 | t | -OCH₂CH₃ | nih.gov | |

| 2-Phenylquinazolin-4(3H)-one | ¹³C | 162.24 | - | C=O | mdpi.com |

| ¹³C | 152.31 | - | C2 | mdpi.com | |

| ¹³C | 148.70 | - | C8a | mdpi.com | |

| ¹³C | 120.93 | - | C4a | mdpi.com | |

| 4-(...ethyl)benzenesulfonamide derivative | ¹³C | 45.72 | - | -CH₂- (ethyl) | nih.gov |

| ¹³C | 33.67 | - | -CH₃ (ethyl) | nih.gov |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and unambiguously assign proton and carbon signals, which can be challenging with 1D NMR alone due to signal overlap.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks within the molecule. This is particularly useful for identifying adjacent protons, such as those in the ethyl group and the aromatic spin systems of the quinazolinone ring researchgate.netsdsu.edu. Off-diagonal peaks in a COSY spectrum indicate which protons are J-coupled sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond connectivity). This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals researchgate.netsdsu.edu.

These 2D NMR methods, when used in combination, allow for a comprehensive and unambiguous assignment of the molecular structure of this compound and its derivatives github.io.

Vibrational Spectroscopy (Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides clear evidence for key structural features.

A prominent and characteristic absorption band is that of the carbonyl (C=O) group of the quinazolinone ring, which typically appears in the range of 1665–1684 cm⁻¹ sapub.org. For example, in ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, this ketone C=O stretch is observed at 1680 cm⁻¹ nih.gov. If an ester group is present, as in the aforementioned compound, a separate C=O stretching vibration for the ester is also observed at a higher frequency, around 1732 cm⁻¹ nih.gov.

Other important vibrations include the N-H stretch, which appears around 3130–3444 cm⁻¹ in derivatives where the nitrogen at position 3 is unsubstituted sapub.org. The disappearance of this band upon substitution is a key indicator of successful reaction at this position nih.gov. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, for instance at 3059 cm⁻¹ nih.gov. Aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹, often in the 2906–2976 cm⁻¹ region nih.gov. The C=N and C=C stretching vibrations of the aromatic system are usually found in the 1468–1607 cm⁻¹ range nih.gov.

Interactive Data Table: Characteristic IR Absorption Bands for Quinazolinone Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| Quinazolinone C=O | Stretch | 1665 - 1684 | sapub.org |

| Ester C=O | Stretch | ~1732 | nih.gov |

| N-H | Stretch | 3130 - 3444 | sapub.org |

| Aromatic C-H | Stretch | >3000 | nih.gov |

| Aliphatic C-H | Stretch | 2906 - 2976 | nih.gov |

| C=N, C=C | Stretch | 1468 - 1607 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, both standard MS and High-Resolution Mass Spectrometry (HRMS) are employed.

Electron Ionization (EI) mass spectrometry often reveals the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, the EI-MS of 2-ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one shows a molecular ion at m/z 335 researchgate.net. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for many quinazolinone derivatives involves the cleavage of substituents, leading to characteristic fragment ions semanticscholar.org. For instance, many 3-substituted-2-thio-quinazolin-4(3H)-one derivatives show a base peak at m/z = 295, corresponding to a stable fragment sapub.org.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of newly synthesized compounds. For example, the HRMS (ESI) data for 2-phenylquinazolin-4(3H)-one showed a calculated m/z for [M+H]⁺ of 223.0871, with a found value of 223.0869, confirming the formula C₁₄H₁₁N₂O rsc.org. Similarly, for ethyl 2-azido-2-benzamidoacetate, a precursor for some quinazolinone derivatives, the calculated m/z for [M+H]⁺ was 249.0988, and the found value was 249.0992 rsc.org. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photostability Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and can provide information about the conjugation system. Quinazolinone derivatives typically exhibit characteristic absorption bands in the UV region. For instance, a study on quinazoline (B50416) derivatives BG1189 and BG1190 showed absorption maxima in the UV range nih.gov. The position and intensity of these absorption bands can be influenced by the substituents on the quinazolinone ring and the polarity of the solvent nih.govresearchgate.net.

Photostability studies, often conducted using UV-Vis spectroscopy, are important for determining the stability of these compounds under light exposure. Such studies involve irradiating a solution of the compound and monitoring changes in its UV-Vis absorption spectrum over time. The stability of quinazoline derivatives can be assessed in different solvents and under various conditions to understand their potential degradation pathways nih.govresearchgate.net. For example, the time stability of certain quinazoline derivatives designed as efflux pump inhibitors has been studied in water and DMSO to evaluate their suitability for biological assays nih.gov. Some quinazolinone derivatives are noted for their significant photostability, which is a desirable property for various applications researchgate.net.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. Several derivatives of the quinazolinone scaffold have been characterized using single-crystal X-ray diffraction.

For example, the crystal structure of 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one was determined to confirm its molecular geometry and intermolecular interactions nih.gov. Similarly, the structure of 2-cyanoquinazolin-4(3H)-one has been elucidated, providing precise data on its solid-state conformation researchgate.net. These studies are crucial for validating the structures proposed by spectroscopic methods and for understanding the intermolecular forces, such as hydrogen bonding, that govern the packing of molecules in the crystal lattice nih.govnih.gov.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

A comprehensive search of scientific literature was conducted to gather data on the thermal analysis of this compound and its derivatives, with a specific focus on Thermogravimetric Analysis (TGA). TGA is a crucial technique for determining the thermal stability and decomposition characteristics of chemical compounds by measuring the change in mass as a function of temperature.

Despite a thorough investigation, specific TGA data for this compound could not be located in the available scientific literature. Research on quinazolinone derivatives often prioritizes their synthesis, spectroscopic characterization (such as IR, NMR, and mass spectrometry), and evaluation of their biological activities.

However, studies on related heterocyclic compounds indicate that TGA is a valuable tool for assessing their thermal properties. For instance, research on pyrazolo-quinazoline derivatives has utilized TGA to study their thermal decomposition kinetics. These studies have shown that the degradation of such compounds can occur in a single step, and their thermal stability is influenced by the nature and position of various substituents on the quinazoline core.

While direct experimental data for this compound is not available, the general principles of TGA and findings from related quinazolinone structures suggest that its thermal stability would likely be influenced by the ethyl group at the 2-position. The decomposition profile would provide insights into the temperature at which the compound begins to degrade, the rate of decomposition, and the mass of any residual material.

Future research involving the synthesis and characterization of this compound and its derivatives would benefit from the inclusion of thermal analysis techniques like TGA to provide a more complete profile of their physicochemical properties.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4ah Quinazolin 4 One

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecular systems. For quinazolinone derivatives, these theoretical studies provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies on Molecular Structures and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netiaea.orgresearchgate.net It is widely applied to optimize the ground-state geometries of quinazolinone derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.netiaea.org Common approaches involve using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p). researchgate.netresearchgate.netsemanticscholar.orgnih.gov

These calculations are crucial for understanding the molecule's three-dimensional conformation, which dictates its physical and biological properties. researchgate.net The optimized geometric parameters obtained from DFT calculations generally show good agreement with experimental values derived from techniques like X-ray crystallography. researchgate.netiaea.org DFT studies also help to confirm that intramolecular charge transfer occurs within the quinazolinone molecule, a key aspect of its reactivity. researchgate.netiaea.org

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G* | Optimization of ground-state geometries and calculation of electronic properties. semanticscholar.orgnih.gov |

| B3LYP | 6-311G (d, p) & 6-31++G | Optimization of structures for antioxidant activity studies. sapub.org |

| B3LYP / M06-2X | 6-311++G(d,p) | Calculation of vibrational frequencies and geometric parameters for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one. researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netsapub.orgnih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability. sapub.orgnih.gov DFT calculations are routinely used to determine the energies of these orbitals and the corresponding energy gap, which helps in predicting the molecule's behavior in chemical reactions and its potential bioactivity. researchgate.netscirp.org For instance, studies on various quinazolinone derivatives have shown that substitutions on the quinazolinone ring can significantly alter the HOMO-LUMO gap, thereby modulating their reactivity. sapub.orgnih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -6.0 | Indicates electron-donating capability. researchgate.net |

| ELUMO | -2.0 to -1.5 | Indicates electron-accepting capability. researchgate.net |

| Energy Gap (ΔE) | ~4.0 to 4.5 | A smaller gap implies higher reactivity. mdpi.comnih.gov |

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Indices

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electronic density of a system. sapub.org These global reactivity descriptors are derived from the HOMO and LUMO energies and are used to predict and interpret the chemical reactivity of molecules. mdpi.com

Key CDFT indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. nih.govsapub.org

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. sapub.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. A soft molecule has a small HOMO-LUMO gap. sapub.orgmdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. nih.govsapub.org

These indices are valuable for comparing the reactivity of different quinazolinone derivatives and understanding their interaction mechanisms. nih.govsapub.org

| Index | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures electron-attracting power. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | Measures the propensity for charge transfer. sapub.org |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Indicates the capacity to accept electrons. mdpi.com |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are indispensable tools in modern drug discovery, allowing for the simulation and prediction of how molecules behave and interact with biological systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used to study the interactions of quinazolinone derivatives with various biological targets, helping to elucidate their mechanism of action at a molecular level. nih.govmdpi.com

Docking studies have been performed on quinazolinone analogues against targets like DNA gyrase, an essential bacterial enzyme, and various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. nih.govmdpi.com The results of these studies provide detailed information about the binding mode, binding affinity (often expressed as a docking score or binding energy), and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the target protein. nih.govnih.gov This information is critical for structure-based drug design and the optimization of lead compounds. nih.gov

| Target Protein | Biological Relevance | Key Findings |

|---|---|---|

| DNA Gyrase | Antibacterial agent target. nih.govajbasweb.com | Quinazolinone scaffold forms hydrogen bonds with key residues like Asn46 and Asp73, inhibiting enzyme activity. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer agent target. mdpi.com | Derivatives form hydrogen bonds with residues such as Met793 and Thr854 in the ATP-binding site. mdpi.com |

| Staphylococcus aureus UDG | Antibacterial agent target. nih.gov | The quinazolinone ring engages in hydrophobic and hydrogen bond contacts with residues like ASN 127 and SER 83. nih.gov |

| COVID-19 Main Protease (Mpro) | Antiviral agent target. ekb.eg | Quinazolin-2,4-dione analogues showed high binding affinities, with the amide fragment and quinazoline (B50416) moiety acting as hydrogen bond donors/acceptors. ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinazolinone derivatives, QSAR models are developed to predict their activity as, for example, enzyme inhibitors or cytotoxic agents. nih.govnih.gov

The process involves calculating a set of molecular descriptors (physicochemical, electronic, steric, and topological properties) for each compound in a series. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.govfrontiersin.org Studies on quinazolinone derivatives have identified various descriptors related to electrostatics and molecular shape as being important for their activity as tyrosine kinase inhibitors. nih.gov

| Descriptor Type | Example Descriptor | Influence on Activity |

|---|---|---|

| Electronic | Estate Contribution Indices (e.g., SaaOE-Index) | Reflects the electronic environment of atoms and influences interactions with the target. nih.gov |

| Topological | SsClE-index | An electron-withdrawing group at position 4 of the quinazoline ring can enhance activity. nih.gov |

| Constitutional | Molecular Volume | The size and shape of the molecule are critical for fitting into the binding site of a receptor. pensoft.net |

| Physicochemical | Lipophilicity (LogP) | Affects membrane permeability and access to the biological target. pensoft.net |

Conformational Analysis and Isomer Stability Studies (e.g., E/Z isomers)

Computational investigations into the conformational landscapes and the relative stabilities of isomers for the specific molecule, 2-ethyl-4aH-quinazolin-4-one, are not available in the reviewed literature. While theoretical studies, including Density Functional Theory (DFT) calculations, have been applied to various quinazolinone and quinazoline-2,4-dione derivatives to explore molecular structures and the relative stabilities of potential E/Z isomers, this level of detailed analysis has not been published for this compound itself. tandfonline.com

For related compounds, computational methods have been effectively used to predict the most stable geometric arrangements and to understand the energetic differences between various isomeric forms. tandfonline.com These studies often confirm experimental findings and provide deeper insights into the structural characteristics of the quinazolinone scaffold. tandfonline.com However, without specific computational data for this compound, a detailed discussion of its unique conformational properties and the stability of its potential isomers remains speculative.

Further theoretical research would be necessary to elucidate the specific conformational preferences of the ethyl group, the puckering of the quinazolinone ring system, and the potential energy barriers between different conformers of this compound. Such studies would provide valuable data on the molecule's three-dimensional structure and its energetic landscape.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Quinazolinone Derivatives

Impact of Substituent Nature and Position on Bio-molecular Interactions

The biological profile of quinazolinone derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and benzene (B151609) rings. nih.gov Modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Positions 2 and 3 of the quinazolinone ring are critical hotspots for modification, and substitutions at these sites can dramatically modulate the compound's pharmacological activity. nih.govresearchgate.net

Research indicates that the presence of a substituted aromatic ring at position 3, along with a methyl or thiol group at position 2, is often essential for antimicrobial activities. nih.gov For instance, quinazolin-4(3H)-one hydrazides have demonstrated potent cytotoxicity against cancer cell lines like MCF7 and A2780. nih.gov The introduction of various heterocyclic rings at position 3 has also been shown to enhance biological activities. researchgate.netresearchgate.net Furthermore, fusing heterocyclic systems like indole, 1,2,4-triazole, or 1,2,4-triazine between the N-1 and C-2 positions has led to novel compounds with significant antimicrobial profiles. researchgate.net

| Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| 2 | Methyl, Thiol groups | Essential for antimicrobial activity | nih.gov |

| 2 | Aryl/Heteroaryl groups | Improves lipophilicity for anticancer activity | researchgate.net |

| 2 | 2-(naphthalen-1-yl) | Potent broad-spectrum cytotoxicity (<50 nM in several cell lines) | |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |

| 3 | 2-amino phenyl | Increased anticonvulsant activity | nih.gov |

| 3 | Heterocyclic moieties (e.g., oxadiazoles, thiadiazoles) | Potent anticonvulsant activity | nih.gov |

| 2 and 3 | Various disubstitutions | Anticancer, anti-inflammatory, antioxidant activities | researchgate.net |

The benzene portion of the quinazolinone nucleus, particularly positions 6 and 8, also plays a significant role in determining the biological efficacy. nih.govnih.gov Halogenation is a common strategy employed to enhance the activity of lead compounds.

Studies have consistently shown that the introduction of halogen atoms at positions 6 and 8 can significantly improve antimicrobial properties. nih.gov Specifically, the substitution with iodine at both the 6 and 8 positions has been found to markedly enhance antibacterial activity. nih.govujpronline.com In the context of anticancer activity, derivatives with dimethoxy groups at positions 6 and 7, or fluoro groups at positions 6 and 8, have shown increased cytotoxicity. nih.gov Furthermore, for certain antibacterial quinazolinones, an iodo-group at the C-6 position was found to be detrimental to activity, highlighting the nuanced effects of specific substituents. nih.gov

| Position(s) | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 6 and 8 | Iodine | Significantly improved antibacterial activity | nih.gov |

| 6 and 7 | Dimethoxy | Increased cytotoxicity against cancer cells | nih.gov |

| 6 and 8 | Fluorine | Increased cytotoxicity against A2780 cancer cell line | nih.gov |

| 6 | Iodine | Detrimental to activity in some 2,4,6-trisubstituted quinazolines | nih.gov |

| 7 | Chlorine | Favors anticonvulsant activity | nih.gov |

Role of Heterocyclic Moieties in Modulating Bio-activity

Molecular hybridization, which involves combining the quinazolinone scaffold with other heterocyclic pharmacophores, is a powerful strategy for developing novel compounds with improved or multifaceted biological activities. nih.gov Attaching different heterocyclic rings to the core structure can significantly influence the molecule's interaction with its target, leading to enhanced potency.

Fusing heterocyclic rings to the quinazolinone core has yielded potent compounds. For example, tricyclic quinazolinones, including fused pyrazolo- or pyrrolo-quinazolinones, have demonstrated notable bacteriostatic activity, particularly against gram-negative bacteria. nih.gov The incorporation of an indole ring at position 2 and a fluorinated aromatic ring at position 3 has also been explored for antibacterial agents. nih.gov For anticonvulsant activity, attaching five-membered heterocyclic rings like oxadiazoles and thiadiazoles to position 3 has proven effective. nih.gov This approach of creating hybrid molecules capitalizes on the synergistic effects of combining two or more pharmacophores to generate novel chemical entities with enhanced pharmacological properties. nih.gov

Principles of Molecular Design for Enhanced Target Specificity

Enhancing the target specificity of quinazolinone derivatives is a key objective in drug design to maximize therapeutic efficacy while minimizing off-target side effects. nih.gov This is achieved through several rational design strategies.

One primary approach is structure-based drug design , which relies on understanding the three-dimensional structure of the biological target, such as an enzyme's active site. By identifying key pharmacophoric features—such as hydrogen bond acceptors, donors, and aromatic rings—researchers can design molecules that fit precisely into the target site. worldscientific.com For example, quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) are designed to fit into the ATP-binding pocket of the kinase. mdpi.comnih.gov

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are computational tools used to elucidate the essential structural requirements for biological activity. worldscientific.comnih.gov These models help in identifying the optimal arrangement of functional groups for potent and selective inhibition. For instance, a five-point pharmacophore model (AAARR) consisting of three hydrogen bond acceptors and two aromatic rings was developed for EGFR inhibitors, guiding the design of more potent compounds.

Investigation of Biological Targets and Molecular Interaction Mechanisms of Quinazolinone Compounds

Receptor Binding and Modulation Mechanisms

Research into quinazolinone derivatives has revealed their ability to interact with a wide array of biological receptors, often acting as antagonists or modulators. The specific receptor affinity is highly dependent on the substitution pattern around the core quinazoline (B50416) scaffold.

A notable area of investigation involves G protein-coupled receptors (GPCRs). For instance, certain 2-aminoquinazoline (B112073) derivatives have been developed as potent antagonists for the adenosine (B11128) A2A receptor (A2AR), a target for neurodegenerative diseases and cancer. nih.gov Structure-activity relationship (SAR) studies in this area have explored substitutions at various positions to enhance binding affinity and antagonist activity. nih.gov Another study identified novel quinazoline-2,4-dione compounds as highly selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). rsc.org

Furthermore, quinazolinones have been investigated as modulators of ion channels. For example, activation of muscarinic receptors has been shown to influence the expression of the hERG potassium channel, a mechanism that involves the ubiquitin ligase Nedd4-2. While this study does not directly involve quinazolinones as ligands, it points to the complex interplay of receptor signaling pathways that can be modulated.

Table 1: Examples of Receptor Targets for Quinazolinone Derivatives

| Receptor Target | Type of Interaction | Quinazolinone Class Studied | Reference |

|---|---|---|---|

| Adenosine A2A Receptor (A2AR) | Antagonist | 2-Aminoquinazolines | nih.gov |

This table represents general findings for the quinazolinone class and not for 2-ethyl-4aH-quinazolin-4-one specifically.

Biochemical Pathway Interrogation

The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, which interfere with critical signaling pathways involved in cell proliferation, differentiation, and survival. nih.gov A significant number of these compounds target receptor tyrosine kinases (RTKs).

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are prominent targets. nih.gov Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature the quinazoline core and function by inhibiting EGFR tyrosine kinase. nih.govnih.gov Research has demonstrated that substitutions on the quinazolinone ring are critical for inhibitory potency and selectivity. nih.govnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the ATP-binding pocket of the kinase domain, often involving hydrogen bond interactions with key amino acid residues like Met793 in EGFR. nih.gov

Beyond RTKs, quinazolinone derivatives have been designed to inhibit other enzymes involved in disease pathways, such as topoisomerase-I and histone deacetylase (HDAC), which are crucial for DNA replication and gene expression. elsevierpure.com Additionally, some derivatives have been identified as potent and specific inhibitors of mitochondrial complex I, a key component of the electron transport chain, highlighting the diverse range of biochemical pathways that can be modulated by this class of compounds. nih.gov

Multitargeting Approaches and Polypharmacology

The inherent ability of the quinazolinone scaffold to interact with multiple biological targets has made it a "privileged structure" in medicinal chemistry, particularly for developing multitargeted agents. nih.gov This approach, known as polypharmacology, is advantageous for treating complex diseases like cancer, where multiple signaling pathways are dysregulated. nih.gov

Researchers have designed quinazolinone derivatives as dual or multi-kinase inhibitors, simultaneously targeting enzymes like EGFR, VEGFR-2, and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov For example, certain 2-sulfanylquinazolin-4(3H)-one derivatives were evaluated as multi-kinase inhibitors and apoptosis inducers. nih.gov The rationale is that inhibiting multiple nodes in a signaling network can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms.

The development of these multitarget agents often involves synthesizing hybrid molecules that combine the quinazolinone core with other pharmacophores known to have distinct biological activities. nih.gov This strategy aims to create single molecules that can modulate several disease-relevant targets, offering a more holistic therapeutic approach compared to single-target drugs. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4(3H)-quinazolin-one |

| Gefitinib |

| Erlotinib |

Future Perspectives and Advanced Research Avenues for 2 Ethyl 4ah Quinazolin 4 One Research

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The chemical synthesis of quinazolinone derivatives is continuously evolving, with a significant recent emphasis on green and sustainable chemistry. The goal is to develop methods that are not only efficient in yield but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Several innovative and eco-friendly approaches are being explored for the synthesis of the quinazolinone core structure. These methodologies represent a significant shift from traditional synthetic routes that often rely on volatile organic solvents and harsh catalysts.

Key Sustainable Synthetic Strategies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound irradiation promotes the condensation of reactants, such as a carboxylic acid, an anthranilic acid, and a primary aromatic amine, often in the presence of environmentally benign ionic liquids. nih.gov

Deep Eutectic Solvents (DES): As a greener alternative to traditional organic solvents, DES (e.g., choline (B1196258) chloride:urea) are being employed. nih.gov These solvents are biodegradable, have low toxicity, and can facilitate efficient synthesis, particularly when combined with other green techniques like microwave irradiation. nih.gov

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force (e.g., grinding) to induce chemical reactions. google.com It is an environmentally benign method that can lead to the rapid formation of quinazolinone products. google.com

Heterogeneous Catalysis: The use of recoverable and reusable catalysts, such as acid-functionalized magnetic silica nanoparticles, aligns with the principles of green chemistry. These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. nih.gov

Transition-Metal-Free Synthesis: To avoid the potential toxicity and environmental concerns associated with heavy metals, transition-metal-free synthetic routes are being actively developed. mdpi.com These methods often utilize readily available and non-toxic reagents and catalysts. mdpi.com

These sustainable methodologies are pivotal for the future production of 2-ethyl-4aH-quinazolin-4-one and its derivatives, ensuring that their synthesis is as benign as their potential therapeutic applications are beneficial.

Integration of Advanced Computational Approaches in Molecular Design

Advanced computational tools have become indispensable in modern drug discovery and are being increasingly applied to the design and optimization of quinazolinone derivatives. These in silico methods allow for the rapid screening of virtual compound libraries, prediction of biological activity, and understanding of molecular interactions, thereby accelerating the development of new therapeutic agents.

Key Computational Techniques in Quinazolinone Research:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is used to establish a mathematical relationship between the chemical structure of quinazolinone derivatives and their biological activity. nih.gov By analyzing how different structural features (descriptors) influence activity, 3D-QSAR models can predict the potency of novel, unsynthesized compounds and guide the design of more effective analogues. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a quinazolinone derivative) when bound to a specific biological target, such as an enzyme or receptor. mdpi.comresearchgate.netresearchgate.net Molecular docking studies help to elucidate the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target, providing insights for optimizing binding affinity and selectivity. mdpi.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For quinazolinone derivatives, pharmacophore models can be generated based on a set of known active compounds and then used to screen large virtual databases for new molecules with the desired features. ujpronline.comtandfonline.comdnu.dp.ua

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. In silico tools can predict these properties for virtual quinazolinone derivatives, allowing researchers to prioritize compounds with favorable drug-like characteristics and identify potential liabilities early in the design process. nih.govmdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a quinazolinone derivative and its biological target over time. These simulations can assess the stability of the ligand-protein complex and provide a more detailed understanding of the binding energetics, which is valuable for refining the design of potent inhibitors. nih.gov

The integration of these computational approaches allows for a more rational and efficient design of this compound derivatives, reducing the reliance on costly and time-consuming empirical screening.

Exploration of Undiscovered Biological Targets and Mechanisms

While quinazolinone derivatives are well-known for their anticancer, anti-inflammatory, and antimicrobial activities, ongoing research is uncovering a broader range of pharmacological effects and novel biological targets. This exploration is expanding the potential therapeutic applications of compounds like this compound into new and previously undiscovered areas.

Emerging Therapeutic Areas and Mechanisms:

| Therapeutic Area | Biological Target/Mechanism | Description |

| Neurological Disorders | Anticonvulsant Activity | Certain quinazolinone derivatives have shown efficacy in animal models of seizures, suggesting their potential as novel treatments for epilepsy. mdpi.com |

| Metabolic Diseases | α-Glucosidase Inhibition | Some quinazolinone analogues have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential application in the management of type 2 diabetes. ujpronline.com |

| Infectious Diseases | Modulation of Bacterial Virulence | Research has shown that quinazolinone derivatives can act as modulators of the Pseudomonas quinolone signal (PQS) system in Pseudomonas aeruginosa. This antivirulence approach aims to disarm the pathogen without killing it, potentially reducing the development of antibiotic resistance. google.com |

| Dermatology/Cosmetics | Tyrosinase Inhibition | Novel quinazolinone derivatives have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Such compounds could be developed for the treatment of hyperpigmentation disorders or as skin-lightening agents. nih.gov |

| Oncology (Novel Mechanisms) | CRBN E3 Ligase Modulation | Recent studies have explored quinazolinone derivatives as modulators of the Cereblon (CRBN) E3 ligase, a component of the ubiquitin-proteasome system that is a target for novel anticancer therapies. dnu.dp.ua |

| Oncology (Dual Inhibition) | Dual EGFR and VEGFR-2 Inhibition | Some novel quinazolinone-based compounds have been designed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. This dual-targeting approach may offer advantages in overcoming drug resistance. mdpi.com |

The investigation into these novel biological targets and mechanisms of action is crucial for unlocking the full therapeutic potential of the quinazolinone scaffold. By moving beyond the traditional areas of research, scientists are paving the way for the development of this compound derivatives for a wider range of diseases.

Innovations in Derivatization for Tailored Molecular Properties

The versatility of the quinazolinone scaffold allows for extensive chemical modification, or derivatization, to fine-tune its molecular properties and biological activity. Innovative derivatization strategies are focused on creating analogues with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Key Derivatization Strategies:

Molecular Hybridization: This approach involves combining the quinazolinone core with other known pharmacophores (biologically active structural units) to create a single hybrid molecule. nih.gov This can lead to synergistic effects and multi-target activity. Examples of pharmacophores hybridized with quinazolinones include:

Chalcones: Known for their diverse biological activities, including anticancer effects.

Triazoles: A five-membered heterocyclic ring that can enhance binding interactions and improve metabolic stability. nih.gov

Sulfonamides: A functional group present in many clinically used drugs, known to confer a range of biological activities. nih.gov

Substitution Pattern Modification: The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have shown that modifications at the C2, C3, C6, and C8 positions are particularly important for modulating pharmacological activity. nih.govtandfonline.comnih.govresearchgate.net For instance, introducing different aryl or alkyl groups at the C2 and C3 positions can significantly alter the compound's interaction with its biological target. nih.govtandfonline.comnih.govresearchgate.net

Synthesis of Fused-Ring Systems: Creating more rigid and planar structures by fusing additional rings to the 2,3-positions of the quinazolinone core is another innovative strategy. These fused systems can have distinct biological profiles and may offer improved binding to specific targets.

Introduction of Specific Functional Groups: The targeted introduction of specific functional groups can be used to tailor the properties of the molecule. For example:

Adding phenolic hydroxyl groups can impart antioxidant properties. nih.govmdpi.com

Incorporating basic side chains, such as a piperazine ring, can improve solubility and alter the pharmacokinetic profile of the compound. nih.govnih.gov

Combinatorial Chemistry and Library Synthesis: The development of methods for the rapid synthesis of large libraries of diverse quinazolinone derivatives allows for the efficient exploration of chemical space. google.com This high-throughput approach, combined with biological screening, accelerates the identification of lead compounds with desired properties. google.com

These innovative derivatization strategies are essential for the rational design of next-generation this compound analogues, transforming the core scaffold into highly specialized molecules with tailored properties for specific therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-ethyl-4aH-quinazolin-4-one, and what are their comparative advantages?

- Methodological Answer : The synthesis of quinazolin-4-one derivatives typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For this compound, a plausible route could involve reacting 2-aminobenzamide with ethyl ketones under acidic or catalytic conditions. Evidence from analogous compounds (e.g., 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one) suggests using aldehydes and thioacetate intermediates, followed by hydrogenation or cyclization steps . Heterogeneous catalysts, such as silica-supported acids, have been shown to improve yield and reduce reaction time in similar quinazolinone syntheses . Comparative advantages include:

- Conventional thermal methods : Higher purity but longer reaction times.

- Catalytic methods : Improved efficiency and scalability, with yields up to 85% reported for related compounds .

Q. How can spectroscopic techniques (NMR, IR) and X-ray diffraction confirm the structure of this compound?

- Methodological Answer :

- NMR : The ethyl group at the 2-position would show a triplet (~1.2 ppm, CH3) and quartet (~2.5 ppm, CH2) in H NMR, while the quinazolinone core exhibits aromatic protons between 7.0–8.5 ppm. C NMR would confirm carbonyl (C=O) at ~160–170 ppm .

- X-ray crystallography : Resolves stereochemistry and ring conformation. For example, 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one was characterized via single-crystal XRD, revealing bond angles and dihedral angles critical for stability .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing this compound using heterogeneous catalysts?

- Methodological Answer : Key parameters include:

- Catalyst selection : Acidic resins or zeolites enhance cyclization efficiency. For example, sulfonic acid-functionalized silica achieved >90% conversion in dihydroquinazolinone synthesis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 4-phenylquinazolin-2(1H)-one derivatives synthesized at 120°C in 15 minutes) .

Q. How can researchers resolve contradictions in reported biological activities of quinazolin-4-one derivatives?

- Methodological Answer : Discrepancies may arise from variations in substituents or assay protocols. To ensure reproducibility:

- Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and controls.

- Structure-activity relationship (SAR) studies : Compare 2-ethyl derivatives with analogs like 2-thiophenyl or 2-furanyl quinazolinones, which show divergent antimicrobial and anticancer profiles .

- Meta-analysis : Cross-reference pharmacological data from peer-reviewed studies, avoiding non-validated sources .

Q. What computational approaches predict the pharmacological targets of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, 2-heteryl quinazolinones exhibit affinity for EGFR tyrosine kinase .

- QSAR modeling : Correlate electronic (e.g., logP, HOMO-LUMO gaps) and steric descriptors with bioactivity data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.